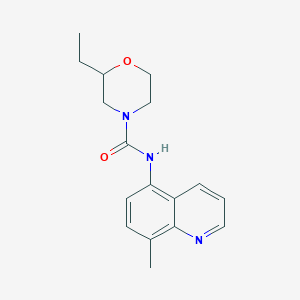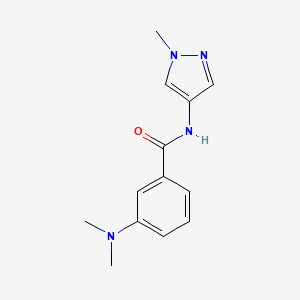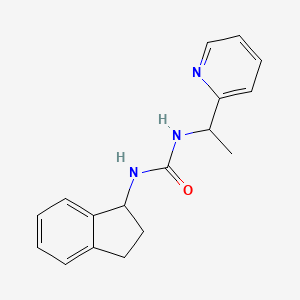
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide, also known as EMD 1214063, is a chemical compound that has gained significant attention in scientific research due to its potential application in cancer treatment.
作用机制
The mechanism of action of 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 is not fully understood. However, it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins. By inhibiting HSP90, 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 destabilizes these oncogenic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 has been shown to induce apoptosis in cancer cells, while sparing normal cells. It has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One advantage of 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 is its high purity and simple synthesis method, which allows for easy and reproducible experiments. Additionally, its specificity for cancer cells and minimal toxicity in normal cells make it a promising candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which hinders its development as a therapeutic agent.
未来方向
Future research on 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 should focus on further elucidating its mechanism of action and identifying potential drug targets. Additionally, studies on its efficacy and safety in animal models and clinical trials are needed to determine its potential as a cancer treatment. Furthermore, the development of analogs and derivatives of 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 may lead to the discovery of more potent and selective HSP90 inhibitors for cancer therapy.
合成方法
The synthesis of 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 involves the reaction of 2-ethylmorpholine-4-carboxylic acid with 8-methylquinoline-5-carboxylic acid in the presence of a coupling agent and a base. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The process is relatively simple and yields a high purity product.
科学研究应用
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide 1214063 has been found to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.
属性
IUPAC Name |
2-ethyl-N-(8-methylquinolin-5-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-13-11-20(9-10-22-13)17(21)19-15-7-6-12(2)16-14(15)5-4-8-18-16/h4-8,13H,3,9-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVWMQNLOQYVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=C3C=CC=NC3=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)

![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)



![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7526350.png)
![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)
